molecular formula C15H10O B1589314 2-(Phenylethynyl)benzaldehyde CAS No. 59046-72-9

2-(Phenylethynyl)benzaldehyde

Cat. No.: B1589314
CAS No.: 59046-72-9
M. Wt: 206.24 g/mol
InChI Key: SDSQNHMKRHPAIM-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)benzaldehyde is an organic compound with the molecular formula C15H10O. It is characterized by the presence of a phenylethynyl group attached to the benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications .

Biochemical Analysis

Biochemical Properties

2-(Phenylethynyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The interaction of this compound with these enzymes can lead to the disruption of cellular antioxidation systems, thereby affecting the overall redox balance within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt the antioxidation pathways in fungal cells, leading to inhibited growth and increased sensitivity to oxidative stress . This compound’s impact on cellular redox homeostasis can also affect gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . By binding to these enzymes, this compound disrupts their normal function, leading to an accumulation of reactive oxygen species and oxidative stress within the cell . This oxidative stress can further influence gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods under controlled conditions, but its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained oxidative stress and potential cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating redox homeostasis and enhancing cellular resilience to oxidative stress . At higher doses, this compound can induce toxic effects, including significant oxidative damage and disruption of cellular functions . Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in detoxifying reactive oxygen species . The presence of this compound can alter metabolic fluxes and metabolite levels, leading to changes in cellular redox balance and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The distribution of this compound within the cell can influence its accumulation and impact on cellular functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Phenylethynyl)benzaldehyde can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene is coupled with 2-iodobenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylethynyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Phenylethynyl)benzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Phenylethynyl)benzaldehyde is unique due to the presence of both the phenylethynyl and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-phenylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQNHMKRHPAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434149
Record name 2-(phenylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59046-72-9
Record name 2-(phenylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59046-72-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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